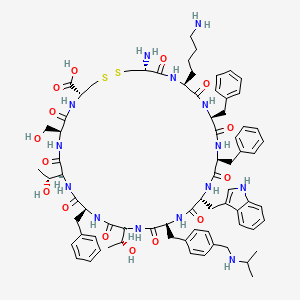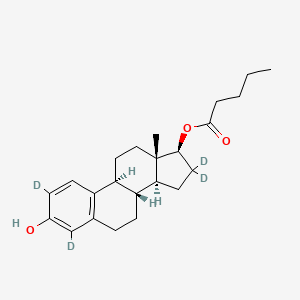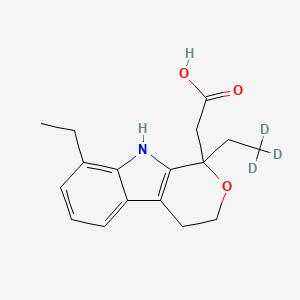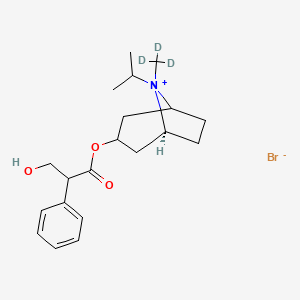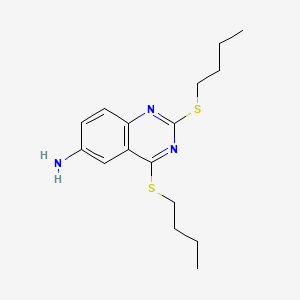
Antibacterial agent 78
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antibacterial agent 78 is a synthetic compound designed to combat bacterial infections. It is part of a broader class of antibacterial agents that target specific bacterial processes to inhibit growth or kill bacteria. This compound has shown promise in various applications, including medical, industrial, and biological fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antibacterial agent 78 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. Subsequent steps may involve the introduction of functional groups that enhance the antibacterial properties of the compound. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to streamline production. Quality control measures, including chromatography and spectroscopy, are used to verify the compound’s consistency and effectiveness.
化学反应分析
Types of Reactions
Antibacterial agent 78 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: Functional groups within the compound can be replaced by other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.
科学研究应用
Antibacterial agent 78 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in research to understand bacterial resistance mechanisms and develop new antibacterial strategies.
Medicine: Investigated for its potential to treat bacterial infections, particularly those resistant to conventional antibiotics.
Industry: Utilized in the development of antibacterial coatings and materials to prevent bacterial contamination.
作用机制
The mechanism of action of Antibacterial agent 78 involves targeting specific bacterial processes. It may inhibit bacterial cell wall synthesis, disrupt protein synthesis, or interfere with DNA replication. The compound binds to molecular targets such as enzymes or ribosomal subunits, leading to the inhibition of essential bacterial functions and ultimately causing bacterial cell death.
相似化合物的比较
Similar Compounds
Penicillin: Targets bacterial cell wall synthesis.
Tetracycline: Inhibits protein synthesis by binding to the ribosome.
Ciprofloxacin: Interferes with DNA replication by inhibiting DNA gyrase.
Uniqueness
Antibacterial agent 78 stands out due to its unique chemical structure, which allows it to target multiple bacterial processes simultaneously. This multi-target approach reduces the likelihood of bacterial resistance development compared to single-target antibiotics.
属性
分子式 |
C16H23N3S2 |
|---|---|
分子量 |
321.5 g/mol |
IUPAC 名称 |
2,4-bis(butylsulfanyl)quinazolin-6-amine |
InChI |
InChI=1S/C16H23N3S2/c1-3-5-9-20-15-13-11-12(17)7-8-14(13)18-16(19-15)21-10-6-4-2/h7-8,11H,3-6,9-10,17H2,1-2H3 |
InChI 键 |
XNSLUDLZUOPFTI-UHFFFAOYSA-N |
规范 SMILES |
CCCCSC1=NC(=NC2=C1C=C(C=C2)N)SCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


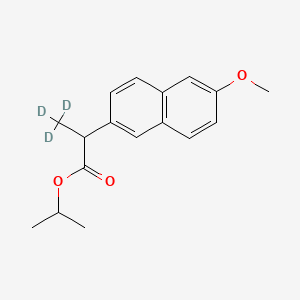
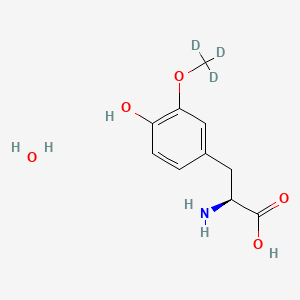
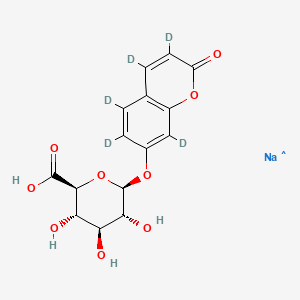
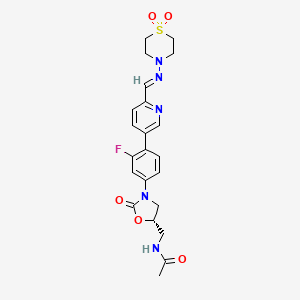
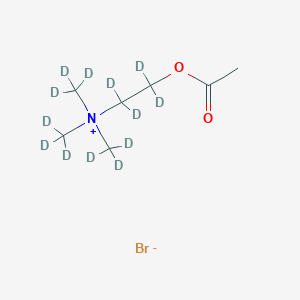
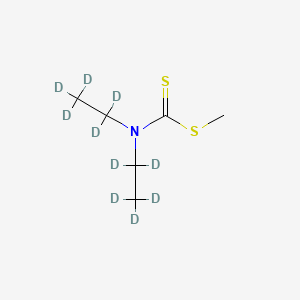
![2-[(1R,4S,8R,10S,13S,16S,28S,34S)-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-28-methyl-2,5,11,14,30,33,36,39-octaoxo-34-pentan-3-yl-27-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide](/img/structure/B12416503.png)
